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molecular formula C11H14ClF3N2 B1305295 1-(3-Trifluoromethylphenyl)piperazine hydrochloride CAS No. 16015-69-3

1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Cat. No. B1305295
M. Wt: 266.69 g/mol
InChI Key: DGNLGWJZZZOYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254124

Procedure details

To a solution of 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 19.02 g. (0.074 mole) of 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 14.73 g. (66%) of the hydrochloride salt of the product, m.p. 190°-192°.
Quantity
0.184 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.074 mol
Type
reactant
Reaction Step Three
Quantity
0.074 mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.Cl.[F:5][C:6]([F:20])([F:19])[C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.Br[CH2:22][CH2:23][CH2:24][Cl:25]>CC(C)=O>[F:20][C:6]([F:5])([F:19])[C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][N:16]([CH2:22][CH2:23][CH2:24][Cl:25])[CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.184 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.074 mol
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)N1CCNCC1)(F)F
Step Four
Name
Quantity
0.074 mol
Type
reactant
Smiles
BrCCCCl
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
ADDITION
Type
ADDITION
Details
The oil is treated with hot (85°) 6 N HCl until solution
FILTRATION
Type
FILTRATION
Details
the resulting solution is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
to afford 14.73 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(C=1C=C(C=CC1)N1CCN(CC1)CCCCl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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